![molecular formula C21H23N3O B5583945 1-(4-tert-butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5583945.png)
1-(4-tert-butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
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Overview
Description
1-(4-tert-Butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a benzoyl group, a methyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Synthesis of the pyrazole core: The pyrazole core can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or tert-butyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: NaBH₄, LiAlH₄
Bases: TEA, pyridine
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-tert-Butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.
Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Used in the synthesis of various organic compounds and materials.
4-tert-Butylbenzoic acid: A precursor in the synthesis of 4-tert-butylbenzoyl chloride.
Phenylpyrazole derivatives: These compounds share the pyrazole core and have diverse applications in chemistry and biology.
Uniqueness
1-(4-tert-Butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, while the benzoyl and phenyl groups contribute to its aromatic character. These features make the compound valuable for various applications, as discussed above.
Properties
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(4-tert-butylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-18(15-8-6-5-7-9-15)19(22)24(23-14)20(25)16-10-12-17(13-11-16)21(2,3)4/h5-13H,22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLICXZPFLQUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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